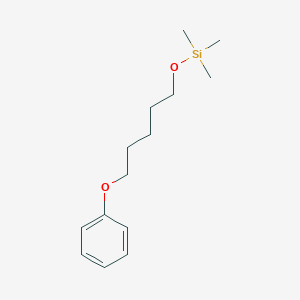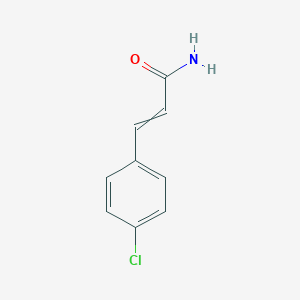
4-Chlorocinnamamide
描述
4-Chlorocinnamamide is a chemical compound with the molecular formula C9H8ClNO . It is also known by other names such as p-Chlorocinnamamide and 3-(4-Chlorophenyl)acrylamide . The molecular weight of 4-Chlorocinnamamide is 181.62 g/mol .
Molecular Structure Analysis
The IUPAC name for 4-Chlorocinnamamide is (E)-3-(4-chlorophenyl)prop-2-enamide . The InChI string is InChI=1S/C9H8ClNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+ . The canonical SMILES is C1=CC(=CC=C1C=CC(=O)N)Cl .Physical And Chemical Properties Analysis
4-Chlorocinnamamide has a molecular weight of 181.62 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass is 181.0294416 g/mol . The topological polar surface area is 43.1 Ų . The heavy atom count is 12 .科学研究应用
Antimicrobial Applications
4-Chlorocinnamamide: has shown significant promise in antimicrobial studies. Its derivatives have been synthesized and tested against various types of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. The compounds have demonstrated activity on biofilm formation and clinical strains, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant coagulase-negative Staphylococcus (MRCNS) .
Anticancer Activity
In the realm of oncology, 4-Chlorocinnamamide derivatives have been evaluated for their cytotoxic effects. Studies have included in vitro assays on human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines. These compounds have shown potential in inhibiting the proliferation of cancer cells, making them a subject of interest for developing new anticancer therapies .
Antioxidant Properties
The antioxidant capacity of 4-Chlorocinnamamide derivatives has been assessed using standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)). These studies are crucial for understanding how these compounds can mitigate oxidative stress, which is a factor in many diseases .
Pharmacological Research
In pharmacology, 4-Chlorocinnamamide is being explored for its therapeutic potential. While specific applications in this field are not detailed in the search results, the compound’s structural properties suggest it could be useful in drug design and development, particularly due to its molecular interactions and binding capabilities .
Organic Synthesis
4-Chlorocinnamamide: plays a role in organic synthesis, particularly in the creation of ynamides. Ynamides are valuable in heterocyclic chemistry, natural product synthesis, and organometallic chemistry due to their highly polarized triple bond, which enables unique chemical transformations .
Medicinal Chemistry
In medicinal chemistry, 4-Chlorocinnamamide may contribute to the development of new drugs by influencing physicochemical properties such as ionization, solubility, and protein binding. These properties are essential for the pharmacokinetics and pharmacodynamics of potential medications .
Biochemistry Applications
4-Chlorocinnamamide: is utilized in biochemistry for various applications, including real-time PCR, cloning, and protein biology. Its role in cell culture and transfection, as well as cell and gene therapy, highlights its importance in research and therapeutic contexts .
Industrial Uses
Industrially, 4-Chlorocinnamamide is handled as a laboratory chemical with specific safety data sheets detailing its handling, storage, and disposal. It is advised against use in food, drugs, pesticides, or biocidal products, indicating its primary role in research and development settings .
Environmental Applications
While specific environmental applications of 4-Chlorocinnamamide are not explicitly mentioned in the search results, its use in bioprocessing and molecular testing suggests potential roles in environmental biotechnology and monitoring .
安全和危害
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXPFYVNYKVJBW-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorocinnamamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Chlorocinnamamide impact Transient Receptor Potential Vanilloid 1 (TRPV1)?
A: While the provided research doesn't directly assess the activity of 4-Chlorocinnamamide on TRPV1, it highlights the development of its derivatives as potent TRPV1 antagonists. Specifically, N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide (RLC-TV1004) and N-{3-(3-fluoropropoxy)phenyl}-N-methyl-4-chlorocinnamamide (RLC-TV1006) demonstrated significantly higher antagonistic activity against TRPV1 compared to the parent compound SB366791 in a Ca2+ influx assay using cells expressing recombinant TRPV1. [] This suggests that modifications to the 4-Chlorocinnamamide structure, particularly the introduction of N-methylated amide groups and specific substituents, can significantly enhance its TRPV1 antagonistic properties. [] Further research is needed to fully elucidate the specific interactions between these derivatives and TRPV1.
Q2: What are the antifungal and phytotoxic properties of 4-Chlorocinnamamide?
A: Research indicates that 4-Chlorocinnamamide exhibits notable antifungal activity. [] This activity is influenced by the substituents on the benzene ring of the cinnamoyl group. Notably, the introduction of an isopropyl group or a chlorine atom at the 4-position of the benzene ring significantly enhances antifungal activity. [] In particular, N-Isopropyl-4-chlorocinnamamide exhibited the strongest antifungal activity among all tested compounds, inhibiting the growth of Corticium rolfsii by 66% at a concentration of 10 ppm. [] The study also revealed that most tested compounds, including 4-Chlorocinnamamide derivatives, displayed higher inhibitory activity against radicle elongation compared to hypocotyl elongation, suggesting potential phytotoxic effects. []
Q3: Can 4-Chlorocinnamamide undergo photodimerization in its crystalline form?
A: Yes, 4-Chlorocinnamamide can undergo crystal-to-crystal photodimerization. [] The crystal structure of 4-Chlorocinnamamide reveals a specific arrangement where the shortest intermolecular distance between the C=C double bonds is 3.632 Å. [] This close proximity, facilitated by the intermolecular N-H...O hydrogen bond network, allows for photodimerization upon exposure to UV light. [] The photodimerization process occurs with retention of the single-crystal form, and the population of the dimer in the crystal can be controlled by the duration of UV irradiation. [] This property highlights the potential for using 4-Chlorocinnamamide in applications involving light-induced solid-state reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



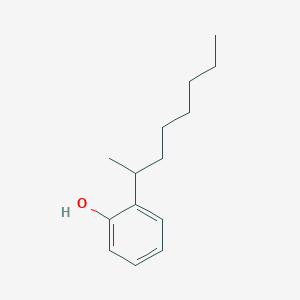
![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)

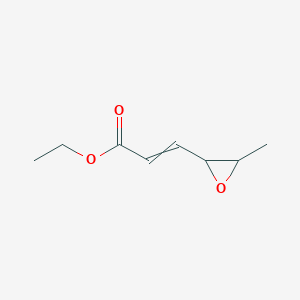

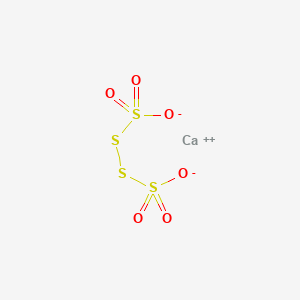

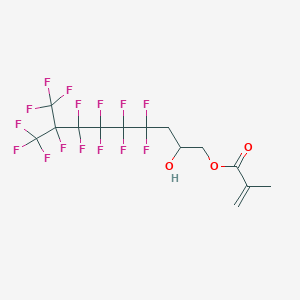
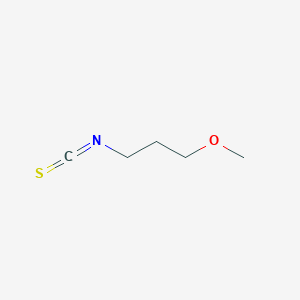
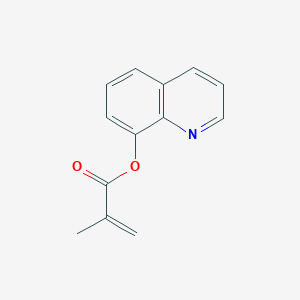

![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)
